6-amino-N-(pyridin-4-yl)hexanamide hydrochloride
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Overview
Description
6-Amino-N-(pyridin-4-yl)hexanamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a hexanamide group with an amino group at the 6th position and a pyridin-4-yl group attached to the nitrogen atom of the amide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and 4-aminopyridine as the primary starting materials.
Activation of Carboxylic Acid: Hexanoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form hexanoyl chloride.
Amide Formation: The activated hexanoyl chloride is then reacted with 4-aminopyridine to form 6-amino-N-(pyridin-4-yl)hexanamide.
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are included to ensure the purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N-(pyridin-4-yl)hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-nitro-N-(pyridin-4-yl)hexanamide.
Reduction: Formation of 6-amino-N-(pyridin-4-yl)piperidine.
Substitution: Formation of various substituted amides and amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-Amino-N-(pyridin-3-yl)hexanamide hydrochloride: Similar structure with a different position of the pyridine ring.
6-Amino-N-(pyridin-2-yl)hexanamide hydrochloride: Another positional isomer with distinct properties.
6-Amino-N-(pyridin-4-yl)pentanamide hydrochloride: Similar but with a shorter alkyl chain.
Uniqueness: The uniqueness of 6-amino-N-(pyridin-4-yl)hexanamide hydrochloride lies in its specific structural features, which influence its reactivity and potential applications. The presence of the hexanamide group and the pyridin-4-yl moiety provides distinct chemical and biological properties compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
6-amino-N-pyridin-4-ylhexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(15)14-10-5-8-13-9-6-10;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFKMPNQDCPOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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